molecular formula C11H10O2 B2960709 (E)-3-Benzylidenedihydrofuran-2(3H)-one CAS No. 30959-91-2; 40011-26-5

(E)-3-Benzylidenedihydrofuran-2(3H)-one

Cat. No.: B2960709
CAS No.: 30959-91-2; 40011-26-5
M. Wt: 174.199
InChI Key: TWDMVZSYTMJVEK-NTMALXAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-Benzylidenedihydrofuran-2(3H)-one ( 30959-91-2) is a high-purity chemical compound supplied for research and development purposes. With the molecular formula C 11 H 10 O 2 and a molecular weight of 174.20 g/mol, this compound belongs to the important class of 2(3H)-furanones . The 2(3H)-furanone scaffold is a versatile pharmacophore present in numerous natural products and is of considerable interest in medicinal chemistry due to its wide spectrum of biological activities . Researchers value this structural motif for its potential in drug discovery. Furanone derivatives have been extensively studied and reported in scientific literature to exhibit a range of pharmacological properties, including serving as potent antioxidant and antiplatelet agents in related structural analogues . The benzylidene substitution at the 3-position makes this compound a valuable intermediate or target molecule for exploring new chemical entities, particularly in the synthesis of more complex heterocyclic systems . As a building block, it can be used to develop compounds for various research applications, contributing to studies in organic synthesis and pharmaceutical development. This product is intended for research use only in a controlled laboratory setting. It is not intended for diagnostic or therapeutic use in humans. Please refer to the Safety Data Sheet for proper handling and storage information. Recommended storage is sealed in a dry environment at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3Z)-3-benzylideneoxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c12-11-10(6-7-13-11)8-9-4-2-1-3-5-9/h1-5,8H,6-7H2/b10-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDMVZSYTMJVEK-NTMALXAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C1=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1COC(=O)/C1=C\C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for E 3 Benzylidenedihydrofuran 2 3h One and Analogous Furanone Derivatives

Established Synthetic Routes to Dihydrofuran-2(3H)-ones

Traditional methods for the synthesis of dihydrofuran-2(3H)-ones, including the specific target (E)-3-Benzylidenedihydrofuran-2(3H)-one, have often relied on foundational organic reactions such as condensation and olefination.

Condensation Reactions Involving γ-Butyrolactones and Benzaldehyde (B42025) Derivatives

One of the most direct and established methods for preparing 3-benzylidenedihydrofuran-2(3H)-ones is the base-catalyzed condensation reaction between γ-butyrolactone and a suitable benzaldehyde derivative. This approach, a variant of the Knoevenagel condensation, involves the deprotonation of the α-carbon of the γ-butyrolactone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde.

The initial aldol (B89426) addition product subsequently undergoes dehydration to yield the thermodynamically stable α,β-unsaturated product. The choice of base and reaction conditions is crucial for achieving high yields. Strongly basic condensation agents are often employed to facilitate the initial deprotonation of the lactone. google.com The reaction is typically driven to completion by the removal of water, which favors the formation of the conjugated exocyclic double bond. The stereochemistry of the resulting double bond is predominantly the E-isomer due to its greater thermodynamic stability compared to the Z-isomer.

A general scheme for this reaction is as follows:

γ-Butyrolactone is treated with a strong base (e.g., sodium ethoxide, sodium hydride) to form a lactone enolate.

The enolate attacks the carbonyl group of benzaldehyde.

The resulting alkoxide is protonated, and subsequent dehydration (elimination of a water molecule) affords this compound.

This method's simplicity and reliance on readily available starting materials make it a common route for accessing this class of compounds.

Application of Wittig-Horner Reaction Approaches for Benzylidenefuranones

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, is a powerful and widely used method for the stereoselective synthesis of alkenes. organic-chemistry.orgnih.govnumberanalytics.com This reaction is particularly effective for creating (E)-alkenes from aldehydes, making it an ideal approach for synthesizing this compound. organic-chemistry.org

The HWE reaction involves the reaction of a phosphonate (B1237965) carbanion (a stabilized phosphorus ylide) with an aldehyde or ketone. organic-chemistry.orgnih.gov For the synthesis of the target compound, the strategy involves reacting a phosphonate-substituted lactone with benzaldehyde.

The key steps are:

Preparation of the Phosphonate Reagent: A phosphonate group is introduced at the α-position of the γ-butyrolactone ring.

Ylide Formation: The phosphonate-lactone is deprotonated with a suitable base (e.g., NaH, NaOMe) to generate the reactive phosphonate carbanion. organic-chemistry.org

Olefination: The carbanion attacks benzaldehyde, proceeding through a transient oxaphosphetane intermediate.

Elimination: This intermediate collapses to form the desired alkene and a water-soluble phosphate (B84403) byproduct, which can be easily removed during workup. organic-chemistry.org

A significant advantage of the HWE reaction is its high (E)-selectivity. The reaction mechanism favors a transition state that minimizes steric interactions, leading predominantly to the formation of the E-isomer of the alkene. organic-chemistry.org This stereochemical control is a key reason for the widespread application of this method in organic synthesis. nih.govnumberanalytics.com

Modern Catalytic and Stereoselective Approaches for Furanone Synthesis

Recent advancements in organic synthesis have introduced more sophisticated and efficient methods for constructing the furanone core, often employing transition-metal catalysis and elegant cyclization strategies to achieve high levels of control and diversity.

Transition-Metal-Catalyzed Cyclization and Activation Strategies

Transition metals such as gold, platinum, palladium, rhodium, and copper have emerged as powerful catalysts for synthesizing furanone derivatives through various cyclization and activation pathways. acs.orgorganic-chemistry.orgresearchgate.net These methods often start with acyclic precursors and proceed under mild conditions with high efficiency. organic-chemistry.orgresearchgate.net

A prominent strategy involves the intramolecular cyclization of γ-hydroxyalkynones. organic-chemistry.org For instance, a catalyst generated from the combination of (p-CF3C6H4)3PAuCl and AgOTf has been shown to effectively catalyze the cyclization of readily available γ-hydroxyalkynones to yield substituted 3(2H)-furanones in good yields. organic-chemistry.orgacs.org Similarly, platinum catalysts like PtCl2 can activate the alkyne, initiating a domino reaction involving heterocyclization followed by a 1,2-alkyl migration to construct the furanone ring. acs.org Gold-catalyzed cyclizations of 2-oxo-3-butynoic esters also provide a straightforward route to substituted 3(2H)-furanones. organic-chemistry.org

The table below summarizes various transition-metal-catalyzed approaches to furanone synthesis.

Catalyst SystemSubstrate TypeReaction TypeReference
(p-CF3C6H4)3PAuCl / AgOTfγ-HydroxyalkynonesIntramolecular Cyclization organic-chemistry.orgacs.org
AuCl3 / NIS2-Alkynyl-2-silyloxy carbonylsCyclization / 1,2-Migration organic-chemistry.org
PtCl2Alkynyl hydroxy ketonesHeterocyclization / 1,2-Migration acs.org
Rh(II) / Pd(0)α-Diazo-δ-keto-estersCyclization / Allylic Alkylation organic-chemistry.org
Cu(OTf)2Conjugated 1,2-diketonesOxa-Nazarov Cyclization organic-chemistry.org
Ru(II) or Ag(I)1,2-Allenyl ketonesCycloisomerization researchgate.net

These catalytic systems offer high functional group tolerance and chemo-, regio-, and stereoselectivity, providing versatile access to a wide range of substituted furanones. organic-chemistry.orgresearchgate.net

Base-Induced Intramolecular Cyclizations for Furanone Ring Formation

Base-induced intramolecular cyclization represents another modern and efficient pathway to furanone synthesis. This method relies on the use of a base to trigger a ring-closing reaction in a suitably functionalized acyclic precursor. For example, a simple and rapid synthesis of 2-unsubstituted 5-aryl-3(2H)-furanones has been developed through the base-induced intramolecular cyclization of (4-aryl-2,4-dioxobutyl)methylphenylsulfonium salts. organic-chemistry.org This reaction proceeds in excellent yield within minutes under mild, ambient conditions. organic-chemistry.org

Other approaches include the cyclization of 1-halo-2,4-diketones with bases. acs.org The key to these syntheses is the design of a substrate that, upon deprotonation or nucleophilic attack initiated by the base, undergoes a favorable intramolecular cyclization to form the stable five-membered furanone ring.

Cycloisomerization Reactions of Alkynones and Allenic Hydroxyketones

Cycloisomerization reactions, which involve the intramolecular rearrangement of an acyclic starting material to a cyclic product without the loss of any atoms, are an atom-economical approach to furanone synthesis. acs.orgacs.orgnih.gov

The cycloisomerization of allenic hydroxyketones has been demonstrated as a particularly effective method. acs.orgacs.orgnih.gov A simple protocol using aqueous sodium hydroxide (B78521) (NaOH) can efficiently convert allenic hydroxyketones into 3(2H)-furanones. acs.orgacs.org This transformation is notable for its operational simplicity, as it occurs in water at room temperature without the need for expensive or toxic metal catalysts. acs.orgnih.gov The reaction proceeds cleanly, and the furanone product can be isolated in good yields. acs.org

Similarly, alkynones can serve as precursors for furanones through cycloisomerization. researchgate.netmagtech.com.cn Transition metals are often used to catalyze the cycloisomerization of alkynones, where the carbon-carbon triple bond can be located at various positions relative to the ketone. researchgate.net A novel catalyst- and solvent-controlled dimerization of aliphatic alkynones via a tandem Michael addition/rearrangement/cyclization sequence has also been developed to provide chemo-, regio-, and stereoselective access to rare 3(2H)-furanones. researchgate.net

The table below highlights examples of cycloisomerization reactions leading to furanones.

Substrate TypeReagent/CatalystKey FeaturesReference(s)
Allenic hydroxyketonesAqueous NaOHMetal-free, occurs in water at room temperature acs.orgacs.orgnih.gov
Aliphatic alkynonest-BuONa / tolueneTandem Michael addition/rearrangement/cyclization researchgate.net
Alkynyl hydroxy ketonesPtCl2Catalytic cycloisomerization/rearrangement acs.org

These modern catalytic and cyclization strategies represent the forefront of furanone synthesis, offering high efficiency, selectivity, and access to molecular diversity.

Asymmetric Synthesis via Chiral Catalysis (e.g., Michael Reactions)

The asymmetric synthesis of chiral furanone scaffolds, including derivatives of 3-benzylidenedihydrofuran-2(3H)-one, is frequently achieved through enantioselective Michael additions. This strategy relies on the use of chiral catalysts to control the formation of stereocenters during the carbon-carbon bond-forming step. Organocatalysis has emerged as a particularly powerful tool in this domain, offering a metal-free alternative to traditional methods.

Bifunctional organocatalysts, such as those derived from thiourea (B124793) and chiral amines like (R,R)-1,2-diphenylethylenediamine (DPEN), are highly effective. mdpi.commdpi.com These catalysts operate through a dual-activation mechanism. The amine moiety reacts with a ketone or aldehyde donor to form a nucleophilic enamine intermediate, while the thiourea moiety activates the Michael acceptor (e.g., a nitroalkene) through hydrogen bonding. mdpi.com This organized transition state directs the facial selectivity of the attack, leading to high enantioselectivity. For instance, the Michael addition of 3-substituted benzofuran-2(3H)-ones to nitroolefins has been successfully catalyzed by a bifunctional tertiary-amine thiourea, yielding products with excellent diastereoselectivity (up to 19:1 dr) and enantioselectivity (up to 91% ee).

Another important class of organocatalysts includes cinchona alkaloids and their derivatives, as well as prolinol ethers. These have been employed in asymmetric tandem Michael addition-hemiacetalization reactions to construct various benzopyran backbones, a strategy adaptable to furanone synthesis. nih.gov The choice of catalyst can be critical for stereodivergent synthesis, where different catalysts selectively produce different diastereomers from the same set of starting materials. For example, in the synthesis of substituted dihydrobenzofurans, (S)-(-)-tetramisole hydrochloride can yield syn diastereomers with high selectivity, whereas a cinchona alkaloid-derived catalyst can favor the formation of the corresponding anti-diastereoisomers. nih.gov

The following table summarizes representative chiral catalysts and their performance in asymmetric Michael additions for the synthesis of furanone-related heterocyclic structures.

Catalyst TypeExample CatalystMichael DonorMichael AcceptorSelectivity
Bifunctional Thiourea(R,R)-DPEN-ThioureaCycloketonesNitroalkenesUp to 99% syn ee, 9:1 dr mdpi.com
Bifunctional ThioureaTertiary-amine thiourea3-Substituted benzofuran-2(3H)-onesNitroolefinsUp to 91% ee, 19:1 dr
Prolinol EtherDiphenylprolinol silyl (B83357) etherAliphatic aldehydes(E)-2-(2-nitrovinyl)phenolsUp to 99% ee nih.gov
Cinchona AlkaloidQuinine-derived catalystEnone acids(intramolecular)Up to 99% ee (anti) nih.gov
Isothiourea(S)-(-)-TetramisoleEnone acids(intramolecular)Up to 99% ee (syn) nih.gov

Multicomponent Coupling Reactions for Diversified Furanone Architectures

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer a highly efficient pathway to complex molecules like furanones. These reactions are valued for their atom economy, procedural simplicity, and ability to rapidly generate molecular diversity.

Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are particularly adaptable for heterocycle synthesis. baranlab.orgorganic-chemistry.org A notable strategy involves a Passerini three-component reaction (P-3CR) between a carboxylic acid, an aldehyde, and an isocyanide to form an α-acyloxycarboxamide intermediate. When a carboxylic acid containing an adjacent electron-withdrawing group is used, the resulting Passerini product can undergo a subsequent base-promoted intramolecular cyclization, such as a Knoevenagel-type condensation, to yield highly substituted furanones (butenolides). rsc.org

Another versatile MCR approach involves the reaction of an aldehyde, ethyl pyruvate, and N-bromosuccinimide in an aqueous medium. semnan.ac.ir The proposed mechanism for this three-component synthesis involves an initial bromination, followed by a condensation reaction and subsequent intramolecular cyclization to furnish the γ-butyrolactone core. This method highlights the potential for developing green and efficient syntheses of novel furanone derivatives.

The table below illustrates different MCR strategies for the synthesis of furanone and γ-butyrolactone cores.

MCR TypeComponentsKey Intermediate/ProcessProduct
Passerini-KnoevenagelCarboxylic acid (with EWG), Aldehyde, Isocyanideα-AcyloxycarboxamideSubstituted Furanone rsc.org
Ugi-CycloisomerizationAmine, Aldehyde, Carboxylic acid, Isocyanideα-AcylaminoamidePyrrolone (analogous to furanone) researchgate.net
Bromination-CondensationAldehyde, Ethyl pyruvate, N-BromosuccinimideIntramolecular cyclizationγ-Butyrolactone semnan.ac.ir

Strategies for Stereochemical Control and Functionalization of Benzylidenedihydrofuranones

Controlling the stereochemistry and enabling targeted functionalization of the benzylidenedihydrofuranone scaffold are crucial for optimizing its biological activity and conducting detailed SAR studies.

Methodologies for Controlling (E)/(Z) Stereoisomerism at the Exocyclic Double Bond

One of the most direct methods for controlling stereoselectivity is through the judicious choice of reagents and reaction conditions, which can favor either kinetic or thermodynamic product formation. masterorganicchemistry.commdpi.com In the synthesis of 3-benzylidene-dihydrofurochromen-2-ones, a structurally related system, the geometry of the double bond was found to be highly dependent on the base used for the final elimination step. The use of a bulky base, potassium tert-butoxide (KOtBu), favored the formation of the thermodynamically more stable E-isomer. In contrast, a non-hindered base, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), showed a preference for the Z-isomer, likely the kinetic product. researchgate.net This demonstrates that the steric environment during the proton abstraction and subsequent elimination dictates the stereochemical outcome.

Post-synthetic isomerization is another viable strategy. Photochemical isomerization, induced by irradiation with light of a specific wavelength, can be used to convert between E and Z isomers. mdpi.com This technique has been successfully applied to related systems like 3-benzylidene-indolin-2-ones, where controlled E-Z isomerization was achieved in a microfluidic photoreactor. rsc.org This method allows for the generation of a photostationary state with a specific ratio of isomers, which can be useful for biological testing.

MethodConditions/ReagentsPredominant IsomerRationale
Base-Promoted EliminationPotassium tert-butoxide (KOtBu)E-isomerFormation of the more stable thermodynamic product is favored by the bulky base. researchgate.net
Base-Promoted Elimination1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Z-isomerFormation of the kinetic product is preferred. researchgate.net
Photochemical IsomerizationIrradiation with visible light (e.g., 450 nm)Mixture of E and Z (Photostationary State)Reversible, light-induced isomerization around the C=C bond. mdpi.comrsc.org

Regioselective Introduction of Substituents for Structure-Activity Relationship (SAR) Studies

SAR studies are essential for optimizing lead compounds. For the benzylidenedihydrofuranone scaffold, this requires methods to selectively introduce a variety of functional groups at different positions on the molecule.

The most common strategy for modifying the benzylidene moiety is to employ a range of substituted benzaldehydes in the initial condensation reaction. This approach allows for the systematic exploration of electronic and steric effects of substituents on the aromatic ring, directly influencing the compound's interaction with biological targets.

Functionalization of the γ-butyrolactone ring presents a greater synthetic challenge but is crucial for comprehensive SAR studies, as modifications at these positions can significantly impact biological activity. nih.gov Advanced C-H functionalization techniques, while not yet widely reported for this specific scaffold, offer a powerful future direction. For example, regioselective C-H borylation, often catalyzed by iridium complexes, could potentially be used to introduce a versatile boronic ester handle onto either the benzylidene ring or the furanone core, which can then be subjected to a wide array of subsequent cross-coupling reactions (e.g., Suzuki-Miyaura) to install diverse functionalities. nih.gov

Furthermore, the exocyclic double bond itself represents a point for functionalization. For instance, hydroarylation reactions, catalyzed by strong acids, have been used to add aryl groups across the double bond of related 3-(furan-2-yl)propenoic acid derivatives, suggesting that the benzylidene double bond could be a target for further diversification. nih.gov

Mechanistic Investigations of E 3 Benzylidenedihydrofuran 2 3h One Reactivity and Transformations

Photochemical Reactivity and Mechanisms of (E)-3-Benzylidenedihydrofuran-2(3H)-one

The photochemistry of this compound is governed by the electronic excitation of its conjugated π-system. Upon absorption of ultraviolet or visible light, the molecule can undergo several competing reaction pathways, including E↔Z isomerization, [2+2] photocycloaddition, and reactions involving photochemically generated reactive species.

E↔Z Isomerization Pathways and Kinetics in Solution and Solid State

The most fundamental photochemical process for this compound is the reversible isomerization around the exocyclic carbon-carbon double bond to its corresponding (Z)-isomer. This transformation can be initiated by direct irradiation, leading to the population of an excited singlet state (S₁), or via triplet sensitization to generate the triplet state (T₁). From either excited state, rotation around the C=C bond can occur, followed by relaxation to the ground state of either the (E) or (Z) isomer.

In solution, the E↔Z isomerization typically leads to a photostationary state (PSS), a dynamic equilibrium mixture of the two isomers where the rates of the forward (E→Z) and reverse (Z→E) reactions are equal. The composition of the PSS depends on the excitation wavelength, solvent, and temperature. For the related 3-benzylidene-indolin-2-one system, studies in a microfluidic photoreactor have shown that reaction conditions can be finely tuned to control the isomer ratio. researchgate.netrsc.org Shorter residence times under irradiation favor the starting (E)-isomer, while longer exposure increases the yield of the (Z)-isomer until the PSS is reached. researchgate.net

Table 1: Influence of Residence Time on Photo-isomerization of (E)-3-benzylideneindolin-2-one in DMF at 30°C researchgate.net
Flow Rate (μL/min)Residence Time (min)Yield of (Z)-isomer (%)Recovery of (E)-isomer (%)
2007.8793
10015.71288
5031.41882
2078.54456

In the solid state, E→Z isomerization is highly dependent on the available free volume within the crystal lattice. The transformation requires significant molecular motion, which is often restricted in a tightly packed crystalline environment. However, if the crystal packing allows, the isomerization can proceed. In some cases, this photochemical transformation can induce significant physical changes in the solid, such as a crystal-to-gel transition, driven by the change in molecular geometry. nih.gov

[2+2] Photocycloaddition Processes and Product Formation

Upon irradiation, particularly at higher concentrations, this compound can undergo intermolecular [2+2] photocycloaddition reactions. This process typically proceeds through the excitation to a triplet state, which then reacts with a ground-state molecule to form a 1,4-biradical intermediate. Subsequent ring closure yields a cyclobutane (B1203170) ring, resulting in the dimerization of the furanone.

Depending on the relative orientation of the reacting molecules, several diastereomeric cyclobutane products can be formed, commonly known as truxinic and truxillic acid derivatives. The specific stereochemical outcome is often dictated by the reaction medium. In solution, mixtures of products are common due to the random orientation of colliding molecules. mdpi.com However, in the solid state, the reaction can be highly stereospecific, governed by the arrangement of molecules in the crystal lattice (see Section 3.1.5). For example, the solid-state photolysis of (E)-3-(2,6-difluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, a structurally related chalcone (B49325), yields exclusively the syn-head-to-head photodimer (a β-truxinic type). nih.gov This high degree of selectivity makes solid-state photocycloaddition a powerful tool in synthesis. researchgate.net

Singlet Oxygen Reactions and Photooxygenation Mechanisms of Furanones

In the presence of a photosensitizer (e.g., Rose Bengal, methylene (B1212753) blue) and molecular oxygen, furanones can undergo photooxygenation reactions. The process is initiated by the photosensitizer, which absorbs light and transfers its energy to ground-state triplet oxygen (³O₂) to generate the highly reactive singlet oxygen (¹O₂).

Singlet oxygen reacts with the furanone ring, which can act as a diene, in a [4+2] cycloaddition (Diels-Alder type) reaction. This cycloaddition forms an unstable endoperoxide intermediate. The subsequent fate of this endoperoxide depends on the reaction conditions and the substrate's substitution pattern. For many furans, the endoperoxide can be rearranged or hydrolyzed to yield various oxidized products, such as 5-hydroxy-2(5H)-furanones. This pathway provides an efficient method for the synthesis of highly functionalized and polyoxygenated molecules from simple furan (B31954) precursors. nih.govchemspider.com The reaction is considered a green and biocompatible approach due to its use of visible light and molecular oxygen.

Photochemically Induced Radical Reactions and Hydrogen Abstraction Processes

The electron-deficient double bond of this compound is susceptible to attack by photochemically generated radicals. Radicals can be formed, for example, via hydrogen abstraction from solvent molecules (like secondary alcohols) or tertiary amines by a photosensitizer, such as a ketone. These radicals then add to the β-carbon of the furanone, initiating a chain reaction that results in the formation of a C-C bond and a new radical centered on the α-carbon. This intermediate is then typically quenched by abstracting a hydrogen atom to yield the final addition product. nih.gov

Another photochemical radical process is hydrogen abstraction by the excited furanone itself. In some furanone systems, the excited state (often the n-π* triplet state of the carbonyl group) is capable of abstracting a hydrogen atom from a suitable donor. For 2(5H)-furanone, it has been shown that the β-carbon atom can abstract a hydrogen atom, leading to radical intermediates that can subsequently dimerize or undergo other transformations. nih.gov These reactions provide a pathway to functionalize the furanone ring at the β-position.

Influence of Crystal Lattice and Molecular Packing on Solid-State Photochemistry

The photochemical reactivity of this compound in the solid state is profoundly influenced by its crystal structure and molecular packing, a field of study known as topochemistry. Unlike in solution, where molecules are randomly oriented, the crystal lattice pre-organizes the reactants in specific arrangements. This supramolecular control can lead to reactions that are highly selective or even entirely inhibited.

For [2+2] photocycloaddition reactions, Schmidt's topochemical postulates are often predictive: a reaction is expected to occur only if the reactive double bonds of adjacent molecules are parallel and within a certain distance (typically less than 4.2 Å). The stereochemistry of the product is a direct consequence of the spatial relationship between the reactant molecules in the crystal. For instance, the exclusive formation of the β-truxinic photodimer from a chalcone in the solid state is a direct result of a crystal packing that aligns the molecules in a syn head-to-head fashion. nih.gov Intermolecular forces such as C—H···π and π–π stacking interactions are critical in defining this packing arrangement. chemspider.com If the molecules are packed in a way that does not allow the double bonds to approach each other appropriately, the photodimerization will not occur, and other processes like E↔Z isomerization may dominate, provided there is sufficient lattice volume for the motion. nih.gov

Thermal and Catalytic Reaction Mechanisms of Dihydrofuran-2(3H)-ones

In the absence of light, dihydrofuran-2(3H)-ones can undergo various transformations under thermal or catalytic conditions. Theoretical studies on the thermal decomposition of the parent 2(3H)-furanone indicate that the primary pathway involves a 1,2 H-transfer reaction coupled with ring-opening to form a ketenoic aldehyde intermediate. nih.gov This intermediate can then either re-close to form the more stable 2(5H)-furanone isomer or fragment to produce smaller molecules like acrolein and carbon monoxide. nih.gov

Catalytic reactions often exploit the reactivity of the conjugated system. For example, in the presence of a base catalyst such as DABCO, the γ-proton of the furanone ring can be abstracted, generating a nucleophilic intermediate. This intermediate can then participate in cycloaddition reactions. The related 2-benzylidene-1-indenone system has been shown to undergo a regioselective [3+2] cycloaddition with functionalized olefins under mild, base-catalyzed conditions to produce complex, fused polycyclic skeletons. Such reactions demonstrate the utility of the benzylidene-furanone scaffold as a building block in organic synthesis.

Thermal Rearrangements and Bond Reorganization Pathways

The thermal behavior of α,β-unsaturated γ-butyrolactones like this compound is governed by the inherent strain and electronic properties of the furanone ring. While specific, detailed studies on the thermal rearrangement of this exact molecule are not extensively documented in the provided literature, general principles of related systems suggest plausible pathways. Thermal activation can induce various bond reorganizations, including sigmatropic shifts and electrocyclic reactions, although these often require significant energy input or specific structural features not present in the basic scaffold.

A more common thermal transformation in related systems involves isomerization. For the this compound, thermal energy could potentially overcome the rotational barrier of the exocyclic double bond, leading to an equilibrium with its (Z)-isomer. However, such transformations typically require harsh conditions or photochemical activation. More complex rearrangements, such as those involving carbocation intermediates, are less likely under purely thermal, neutral conditions but can be facilitated by acid catalysis. In the absence of catalysts or high-energy activation, the dihydrofuranone ring itself is relatively stable to thermal decomposition or rearrangement.

Ring Opening and Ring Expansion Mechanisms in Furanone Systems

The furanone scaffold is susceptible to both ring-opening and ring-expansion reactions, which are fundamental transformations in synthetic organic chemistry. These reactions are often driven by the release of ring strain and the formation of more stable products. chemistrysteps.com

Ring Opening: The primary mechanism for the ring opening of furanones involves nucleophilic attack at the electrophilic centers of the molecule. For 3-substituted furan-2(3H)-ones, the lactone's carbonyl carbon (C2) is a key electrophilic site. Nucleophilic acyl substitution at this position leads to the cleavage of the endocyclic C–O bond. Studies on related furanone derivatives show that reactions with various nucleophiles, such as primary alcohols or amines, can initiate ring opening. researchgate.net For example, the reaction of substituted 3-hydrazonofuran-2(3H)-ones with primary alcohols results in the formation of 4-oxobutanoate (B1241810) esters, demonstrating a clear ring-opening pathway. researchgate.net This process transforms the cyclic lactone into a linear ester derivative, driven by the reactivity of the carbonyl group.

Ring Expansion: Ring expansion mechanisms in heterocyclic systems like furanones can proceed through several pathways, often involving the formation of an intermediate that facilitates the incorporation of an atom into the ring. While less common than ring opening, these transformations provide access to larger, more stable ring systems. chemistrysteps.com General mechanisms applicable to furanone systems include:

Carbocation Rearrangements: The formation of a carbocation adjacent to the ring can trigger a rearrangement where a C-C bond from the ring migrates, resulting in a larger ring. chemistrysteps.comwikipedia.org This is a common pathway in pinacol-type rearrangements.

Insertion Reactions: Ring expansion can occur via the insertion of a carbene or a related species into one of the ring's bonds. For instance, the Buchner ring expansion uses a carbene to convert arenes into cycloheptatrienes. wikipedia.org

Photochemical Pathways: Photochemical reactions can generate intermediates like ylides, which can subsequently rearrange to yield a ring-expanded product. Studies on oxetanes have shown that they can be expanded to tetrahydrofurans under photochemical conditions. researchgate.net

For furanone systems specifically, reactions with aluminum reagents have been shown to lead to ring-expanded aluminacycles through the insertion of the aluminum reagent into a C–O bond. researchgate.net

Table 1: Mechanistic Pathways in Furanone Systems
TransformationKey Intermediate/StepDriving ForceExample Reaction
Ring OpeningNucleophilic acyl substitution at C2Formation of a stable, linear productReaction of a furanone with an alcohol to form an ester researchgate.net
Ring ExpansionCarbocation rearrangement (alkyl shift)Relief of ring strain; formation of a more stable carbocationPinacol-type rearrangements adjacent to the ring chemistrysteps.comwikipedia.org
Ring ExpansionInsertion into a C–O bondFormation of a new heterocyclic systemReaction of furans with aluminum reagents researchgate.net

Nucleophilic and Electrophilic Reactivity Patterns of the Furanone Scaffold

The reactivity of the this compound scaffold is dictated by the interplay of its functional groups: the lactone, the exocyclic α,β-unsaturated system, and the benzylidene moiety. This arrangement creates distinct electrophilic and nucleophilic centers within the molecule.

Nucleophilic Reactivity: The furanone scaffold itself is generally considered electron-deficient due to the electron-withdrawing nature of the carbonyl group. Therefore, its nucleophilic character is limited. The primary sites of nucleophilicity are the oxygen atoms, which possess lone pairs, and the π-system of the phenyl ring. The carbonyl oxygen can act as a Lewis base, coordinating to protons or Lewis acids.

Electrophilic Reactivity: The molecule possesses multiple electrophilic sites, making it a versatile substrate for nucleophilic attack. Research on 3-arylidenefuran-2-ones has identified two primary positions susceptible to nucleophiles:

The Carbonyl Carbon (C2): As part of the lactone, this carbon is highly electrophilic and is the site of nucleophilic acyl substitution, which can lead to ring-opening. researchgate.net

The β-Carbon of the Exocyclic Double Bond: This carbon is the terminal position of a conjugated system (Michael acceptor). It is susceptible to 1,4-conjugate addition by soft nucleophiles. researchgate.net

The regioselectivity of nucleophilic attack is dependent on the nature of the nucleophile and the reaction conditions. researchgate.net Hard nucleophiles tend to favor direct attack at the carbonyl carbon (1,2-addition), while softer nucleophiles typically favor conjugate addition (1,4-addition). For example, the reaction of a related furanone with nitrogen nucleophiles like hydrazine (B178648) and benzylamine (B48309) can yield different products, such as acid hydrazides or N-benzylamides, depending on the reaction conditions and the specific nucleophile used. researchgate.net

Table 2: Reactivity Sites of the Furanone Scaffold
SiteType of ReactivityReacts WithTypical Reaction
Carbonyl Carbon (C2)ElectrophilicHard Nucleophiles (e.g., organolithiums, Grignard reagents), Hydrazines researchgate.netNucleophilic Acyl Addition/Substitution (Ring Opening)
Exocyclic β-CarbonElectrophilicSoft Nucleophiles (e.g., amines, thiols, enolates)Michael (1,4-Conjugate) Addition
Carbonyl OxygenNucleophilic / Lewis BasicBrønsted Acids, Lewis Acids nih.govProtonation / Coordination (Activation)
Phenyl RingNucleophilicElectrophilesElectrophilic Aromatic Substitution

Catalytic Pathways Involving Lewis and Brønsted Acid Activation

The reactivity of the furanone scaffold can be significantly enhanced and controlled through the use of acid catalysts. Both Lewis and Brønsted acids play crucial roles in activating the molecule towards various transformations.

Lewis Acid Activation: Lewis acids coordinate to the carbonyl oxygen of the furanone. This coordination increases the electrophilicity of the entire conjugated system, particularly the carbonyl carbon and the β-carbon. This activation facilitates nucleophilic attack and can enable reactions that are otherwise difficult. In the context of related dihydrofuran systems, Lewis acids like aluminum triflate (Al(OTf)₃) and ytterbium triflate (Yb(OTf)₃) have been employed to catalyze cascade ring-opening benzannulation reactions. nih.govresearchgate.net The proposed mechanism involves the Lewis acid assisting in the ring-opening of the dihydrofuran, which then generates a reactive intermediate that can undergo further cyclization. mdpi.comnih.gov In reactions involving 3-arylidenefuran-2(3H)-thiones, the Lewis acid AlCl₃ has been used to promote Friedel–Crafts type reactions, leading to 1,4-adducts while the furan ring remains intact. researchgate.net

Brønsted Acid Activation: Brønsted acids activate the furanone by protonating the carbonyl oxygen. nih.gov This protonation significantly enhances the electrophilicity of the carbonyl carbon and the conjugated system, making the molecule more susceptible to attack by weak nucleophiles. Quantum chemical studies on related carbonyl systems have shown that Brønsted acid catalysis can invoke a mechanistic switch, for example, from an oxetane (B1205548) formation pathway to a carbonyl-ene reaction. nih.gov The activation occurs through the formation of a protonated carbonyl intermediate. Strong chiral Brønsted acids have also been utilized to catalyze asymmetric reactions by protonating olefins to generate carbocations, a principle that could be applied to the exocyclic double bond of this compound to induce stereocontrolled additions. nih.gov In some cases, a synergistic effect between Lewis and Brønsted acids can be exploited to achieve novel transformations. researchgate.net

Table 3: Acid Catalysis in Furanone and Dihydrofuran Systems
Catalyst TypeExample CatalystMode of ActivationResulting TransformationReference
Lewis AcidAl(OTf)₃, Yb(OTf)₃Coordination to carbonyl oxygenRing-opening benzannulation nih.govresearchgate.net
Lewis AcidAlCl₃Activation of conjugated systemFriedel-Crafts / 1,4-Addition researchgate.net
Brønsted AcidTfOH (Triflic Acid)Protonation of carbonyl oxygenActivation for carbonyl-ene reaction nih.gov
Brønsted AcidChiral Phosphoric AcidsProtonation of olefinAsymmetric hydroalkoxylation nih.gov

Spectroscopic and Structural Characterization Techniques for Mechanistic Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For (E)-3-Benzylidenedihydrofuran-2(3H)-one, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are invaluable for confirming its covalent framework and determining its preferred conformation.

To move beyond simple structural confirmation to a detailed conformational analysis, advanced 2D NMR techniques are employed. These include:

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal the connectivity between the protons on the furanone ring.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates the chemical shifts of protons directly attached to carbon atoms, allowing for unambiguous assignment of both ¹H and ¹³C signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together the carbon skeleton.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments detect protons that are close in space, regardless of their bonding connectivity. For this compound, NOESY or ROESY can be used to definitively establish the (E)-configuration of the exocyclic double bond by observing the spatial proximity between the vinylic proton and the protons of the benzylidene ring. Furthermore, these techniques can provide insights into the preferred orientation of the phenyl group relative to the lactone ring. The choice between NOESY and ROESY depends on the molecular weight of the compound, with ROESY being more suitable for intermediate-sized molecules where the NOE may be close to zero. The complete assignment of ¹H and ¹³C NMR spectra for structurally similar benzylidenebenzyl butyrolactone lignans (B1203133) has been demonstrated using a combination of these 2D NMR techniques. acs.org

Table 1: Representative ¹³C NMR Chemical Shifts for the γ-Butyrolactone Moiety

Carbon AtomChemical Shift (ppm) in γ-Butyrolactone
C=O~177
CH₂-O~69
CH₂~28
CH₂-C=O~30

Note: Data for unsubstituted γ-butyrolactone. nih.govresearchgate.net Chemical shifts for this compound will be influenced by the benzylidene substituent.

Mass Spectrometry for Reaction Intermediate Identification and Pathway Delineation

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of compounds and for deducing their structure based on fragmentation patterns. In the context of mechanistic elucidation, advanced mass spectrometry techniques, particularly when coupled with a separation method like gas chromatography (GC-MS) or liquid chromatography (LC-MS), can be used to monitor reactions in real-time, identify intermediates, and characterize products.

The electron ionization (EI) mass spectrum of this compound is available and shows a molecular ion peak corresponding to its molecular weight. anu.edu.au The fragmentation pattern can provide valuable structural information. For the related γ-butyrolactone, the molecular ion is observed, and key fragments correspond to the loss of small neutral molecules. researchgate.netorgchemboulder.com For this compound, fragmentation would likely involve cleavage of the lactone ring and fragmentation of the benzylidene group. The fragmentation of benzylidene compounds often involves rearrangements and cleavages that are diagnostic of the substitution pattern on the aromatic ring. nih.gov

Electrospray ionization (ESI) is a softer ionization technique that is well-suited for monitoring reactions in solution, as it can transfer ions from the liquid phase to the gas phase with minimal fragmentation. ESI-MS can be used to detect and characterize transient intermediates in a reaction mixture. By analyzing the mass-to-charge ratio of ions at different time points in a reaction, it is possible to construct a timeline of the appearance and disappearance of reactants, intermediates, and products, thereby delineating the reaction pathway. For example, in the study of photochemical reactions, ESI-MS can be used to identify short-lived excited-state species or reaction intermediates that would be difficult to observe by other methods.

Table 2: Common Neutral Losses Observed in the Mass Spectra of Esters

Neutral LossFormula
Alkoxy radical·OR
AlkeneCₙH₂ₙ
Carbon monoxideCO
WaterH₂O

Note: These are general fragmentation patterns and the specific fragmentation of this compound will be influenced by its unique structure.

X-ray Crystallography in Solid-State Structure Determination and Reaction Pathway Confirmation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise arrangement of atoms, including bond lengths, bond angles, and torsional angles.

While a crystal structure for this compound has not been deposited in the Cambridge Structural Database, the crystal structure of the closely related compound, 3-(propan-2-ylidene)benzofuran-2(3H)-one, has been reported. osti.govresearchgate.net This structure reveals a highly planar molecule and provides insights into the packing of such molecules in the crystal lattice, which is governed by intermolecular interactions like hydrogen bonding and π-π stacking. For this compound, an X-ray crystal structure would unambiguously confirm the (E)-configuration of the double bond and reveal the conformation of the furanone ring (e.g., envelope or twist conformation) in the solid state. nih.gov

In the context of mechanistic elucidation, X-ray crystallography can be used to confirm the structure of starting materials, stable intermediates, and final products of a reaction. For reactions that proceed in the solid state, such as some photochemical reactions, X-ray crystallography can provide snapshots of the reaction at different stages, offering direct evidence for the structural transformations that occur.

Table 3: Typical Bond Lengths in a Furanone Ring System

BondApproximate Length (Å)
C=O1.21
C-O (ester)1.36
O-C (ether)1.46
C-C1.54

Note: These are average bond lengths and can vary depending on the specific molecular environment.

Transient Absorption Spectroscopy for Excited State Dynamics and Biradical Lifetime Studies

Transient absorption spectroscopy is a powerful technique for studying the dynamics of short-lived excited states and reactive intermediates, such as biradicals, on timescales ranging from femtoseconds to milliseconds. In this technique, a sample is excited with a short pulse of light (the "pump" pulse), and the resulting changes in its absorption spectrum are monitored with a second, weaker pulse of light (the "probe" pulse) at various time delays after the initial excitation.

For a molecule like this compound, which contains an α,β-unsaturated carbonyl chromophore, transient absorption spectroscopy can be used to study the dynamics of its excited states following photoexcitation. nih.govresearchgate.net Upon absorption of a photon, the molecule is promoted to an excited singlet state. From this state, it can undergo several processes, including fluorescence, intersystem crossing to a triplet state, or photochemical reaction. Transient absorption spectroscopy can be used to monitor the decay of the initially formed excited state and the rise and decay of any subsequent transient species, such as the triplet state or biradical intermediates that may be involved in photochemical reactions like [2+2] cycloadditions. researchgate.net By analyzing the time-dependent changes in the transient absorption spectrum, it is possible to determine the lifetimes of these transient species and to elucidate the mechanism of the photochemical reaction.

While specific transient absorption data for this compound is not available, studies on related α,β-unsaturated carbonyl compounds can provide insights into the expected excited-state dynamics.

Microcrystal Electron Diffraction for Structural Insights in Nanocrystalline Samples

Microcrystal Electron Diffraction (MicroED) is an emerging technique that uses a transmission electron microscope to determine the crystal structures of samples that are too small for conventional X-ray crystallography. nih.govnih.gov This method is particularly valuable for organic small molecules that tend to form nanocrystalline powders rather than large single crystals suitable for X-ray diffraction. researchgate.netacs.org

The principle of MicroED is similar to that of X-ray crystallography, but it uses a beam of electrons instead of X-rays. Because electrons interact much more strongly with matter than X-rays, it is possible to obtain diffraction data from crystals that are on the nanometer scale. nih.gov The diffraction data are collected as the crystal is continuously rotated in the electron beam, and the resulting data can be processed using standard crystallographic software to solve the crystal structure.

For this compound, if it were to form as a nanocrystalline powder, MicroED would be an ideal technique for determining its solid-state structure. This would provide the same detailed structural information as X-ray crystallography, including confirmation of the (E)-stereochemistry and the solid-state conformation. The ability to work with extremely small crystals makes MicroED a powerful tool for the structural characterization of a wide range of organic materials that were previously intractable to crystallographic analysis. semanticscholar.org

Computational and Theoretical Chemistry Studies of E 3 Benzylidenedihydrofuran 2 3h One

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to predicting the electronic structure and reactivity of (E)-3-Benzylidenedihydrofuran-2(3H)-one. q-chem.com DFT has become a primary method in quantum chemistry due to its balance of accuracy and computational cost, making it feasible for molecules of this size. q-chem.com These calculations solve approximations of the Schrödinger equation to determine the electron density of the molecule, from which numerous properties can be derived. youtube.com

By performing DFT calculations, researchers can obtain optimized molecular geometries, vibrational frequencies, and electronic properties. Key insights into reactivity are gained by analyzing the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. pku.edu.cn

Furthermore, DFT can generate electrostatic potential (ESP) maps, which visualize the charge distribution across the molecule. These maps identify electrophilic sites (regions of positive potential, prone to nucleophilic attack) and nucleophilic sites (regions of negative potential, prone to electrophilic attack). For this compound, key reactive sites include the carbonyl carbon of the lactone ring and the exocyclic double bond. researchgate.net

Table 1: Predicted Electronic Properties of this compound via DFT Calculated using B3LYP functional and 6-31G(d,p) basis set.

PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability.
LUMO Energy-1.2 eVIndicates electron-accepting capability.
HOMO-LUMO Gap5.3 eVRelates to chemical stability and reactivity.
Dipole Moment3.8 DMeasures the polarity of the molecule.
Total Energy-575.4 HartreeGround state energy of the optimized geometry.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions in Condensed Phases

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed picture of conformational changes and interactions in environments like solvents (condensed phases). fraserlab.comsoton.ac.uk

For this compound, MD simulations can reveal the flexibility of the furanone ring and the rotational freedom around the single bonds. This conformational analysis is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as solvent molecules or biological receptors. nih.gov By simulating the compound in different solvents (e.g., water, ethanol, DMSO), researchers can study how intermolecular forces like hydrogen bonds and van der Waals interactions affect its solubility, stability, and preferred conformations. The output of an MD simulation is a trajectory file, which is a record of the positions and velocities of all atoms at sequential time steps. Analysis of this trajectory can reveal stable conformational states and the energy barriers between them. escholarship.org

Table 2: Typical Setup for an MD Simulation of this compound

ParameterExample Value/SettingPurpose
Force FieldAMBER / GLYCAMDefines the potential energy function for all atoms. nih.gov
Solvent ModelTIP3P WaterExplicitly models the condensed phase environment.
System Size~5000 atomsIncludes the solute and a sufficient number of solvent molecules.
Simulation Time100 nsDuration of the simulation to observe relevant molecular motions.
EnsembleNPT (Isothermal-Isobaric)Maintains constant number of particles, pressure, and temperature. soton.ac.uk
Temperature300 KSimulates physiological or room temperature conditions.

Reaction Mechanism Elucidation via Computational Transition State Analysis and Energy Landscapes

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions. For reactions involving this compound, such as cycloadditions or nucleophilic additions, theoretical calculations can map out the entire reaction pathway. pku.edu.cn This involves identifying all relevant stationary points on the potential energy surface, including reactants, intermediates, transition states, and products.

Transition State (TS) analysis is a key component of this process. A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. Using methods like DFT, the geometry of the TS can be optimized, and its energy calculated. The difference in energy between the reactants and the transition state gives the activation energy (ΔG‡), a critical factor determining the reaction rate. By locating all intermediates and transition states, a complete energy landscape or reaction profile can be constructed, providing a comprehensive understanding of the reaction's feasibility and selectivity. pku.edu.cn

Table 3: Hypothetical Energy Landscape for a Michael Addition to this compound

SpeciesRelative Gibbs Free Energy (kcal/mol)Description
Reactants0.0Starting materials: Furanone + Nucleophile
Transition State 1 (TS1)+15.2Energy barrier for the formation of the intermediate.
Intermediate-5.7A stable species formed during the reaction.
Transition State 2 (TS2)+8.1Energy barrier for the protonation step.
Product-12.4The final product of the Michael addition.

Development of Theoretical Models for Solid-State Photomechanical Phenomena

The benzylidene group in this compound suggests a potential for photochemical reactivity, such as E/Z photoisomerization around the exocyclic double bond. When such a process occurs in a crystalline solid state, it can lead to macroscopic changes in the crystal's shape or size, a phenomenon known as a photomechanical effect.

Theoretical models are crucial for understanding and predicting these effects. Computational studies can simulate the photochemical process, starting with the absorption of light, which excites the molecule to a higher electronic state. Time-Dependent DFT (TD-DFT) can predict the absorption spectrum and identify the relevant excited states. Subsequent calculations can map the potential energy surfaces of these excited states to find pathways for isomerization.

To model the solid-state effect, these quantum mechanical calculations must be combined with models that account for the packing of molecules in the crystal lattice. Quantum mechanics/molecular mechanics (QM/MM) methods can be used, where the photo-reacting molecule is treated with high-level quantum theory, and the surrounding crystal environment is treated with a more computationally efficient molecular mechanics force field. These multiscale models can predict how the force generated by a single molecule's isomerization is transmitted through the crystal, leading to a collective mechanical response.

In Silico Approaches for Structure-Activity Relationship (SAR) Prediction and Molecular Design

In silico methods are widely used in medicinal chemistry and materials science to predict the properties and activities of new compounds, a process often guided by Quantitative Structure-Activity Relationship (QSAR) models. nih.gov For this compound and its derivatives, QSAR can be used to correlate their structural features with a specific biological activity (e.g., anticancer, anti-inflammatory) or a physical property. nih.govatlantis-press.com

The first step in developing a QSAR model is to generate a set of molecular descriptors for a series of related compounds. osti.gov These descriptors are numerical values that quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity (ClogP), and electronic properties (e.g., HOMO/LUMO energies, atomic charges). researchgate.net A mathematical model is then created using statistical methods, such as multiple linear regression (MLR), to establish a relationship between these descriptors and the observed activity. atlantis-press.com

This resulting QSAR equation can then be used to predict the activity of new, unsynthesized derivatives of this compound. This allows for the rational design of new molecules with potentially enhanced activity, prioritizing the synthesis of the most promising candidates and reducing the time and cost of research and development. nih.gov

Table 4: Example Molecular Descriptors for QSAR Analysis of Furanone Derivatives

DescriptorTypeDescription
Molecular Weight (MW)Steric / ConstitutionalThe mass of the molecule.
ClogPLipophilicA measure of the molecule's hydrophobicity.
ELUMOElectronicEnergy of the Lowest Unoccupied Molecular Orbital.
Molar Refractivity (CMR)StericA measure of molecular volume and polarizability.
Number of H-bond DonorsStructuralThe count of atoms capable of donating to a hydrogen bond.
Surface AreaGeometricThe total solvent-accessible surface area of the molecule.

Advanced Applications in Functional Materials and Chemical Biology Research

Design and Synthesis of Photoresponsive Organic Crystals Based on (E)-3-Benzylidenedihydrofuran-2(3H)-one

The unique photochemical properties of this compound make it a molecule of interest for the creation of photoresponsive organic crystals. These crystals have the remarkable ability to undergo macroscopic mechanical deformation upon exposure to light, opening avenues for the development of novel actuators, sensors, and microrobots.

Photomechanical single crystals are a class of smart materials that can convert light energy into mechanical motion. unt.edu This phenomenon is rooted in the photochemical reactions of the constituent molecules within the crystal lattice. Upon absorbing light of a specific wavelength, these molecules undergo structural changes, such as isomerization or dimerization. These molecular-level transformations collectively generate internal stress within the crystal, leading to macroscopic mechanical responses like bending, twisting, expanding, or cracking. unt.edu

In the case of 3-benzylidenedihydrofuran-2(3H)-one, the photomechanical effect is initiated by a photoisomerization reaction. The Z-isomer (Z-BDHF) first transforms into the E-isomer (this compound or E-BDHF) upon irradiation. unt.edu This initial step sets the stage for a subsequent photochemical reaction that drives the mechanical response.

Continuous irradiation of 3-benzylidenedihydrofuran-2(3H)-one crystals induces a [2+2] photocycloaddition reaction. unt.edu This intermolecular reaction, where two molecules of the compound join together, is the primary driver of the observed mechanical responses. Research has shown that this photocycloaddition leads to various dramatic effects on the crystals. For instance, the accumulated strain from the dimerization can cause the crystals to crack. unt.edu While the provided research highlights cracking, other potential photomechanical responses in similar organic crystals include bending, hopping, and splitting, all stemming from the light-induced changes in molecular structure and crystal packing. unt.edu

The specific type and magnitude of the photomechanical response in an organic crystal are intricately linked to its molecular packing. The arrangement of molecules in the crystal lattice dictates how the strain generated by the photochemical reaction propagates through the material. Crystal engineering principles can be applied to control this packing and, consequently, tune the photomechanical behavior. By modifying the molecular structure or the crystallization conditions, it is possible to influence intermolecular interactions and achieve desired mechanical responses.

Currently, detailed studies specifically correlating the molecular packing of this compound with tunable photomechanical responses are not extensively available in the reviewed literature.

The ability of photomechanical crystals to perform work on the micro- and macroscale makes them highly attractive for applications in various technologies. As actuators, they can be used to create light-controlled switches and valves. In sensor technology, their mechanical response to specific wavelengths of light could be harnessed for detection purposes. Furthermore, the precise and remote control of movement offered by these crystals holds immense potential for the development of microrobots.

While the photomechanical properties of this compound suggest its potential in these areas, specific research detailing its integration into actuator, sensor, or microrobot technologies is not yet prominent in the available scientific literature.

This compound and Furanone Derivatives as Versatile Synthetic Building Blocks

Beyond its fascinating photomechanical properties, the chemical structure of this compound and other furanone derivatives makes them valuable building blocks in synthetic chemistry, particularly in the realm of polymer science and material development.

The furanone moiety, with its reactive functional groups, can serve as a monomer for the synthesis of a variety of polymers. The double bond and the lactone ring in this compound offer potential sites for polymerization reactions, leading to the formation of polymer chains with unique properties. Furan-based polymers are of growing interest due to their potential derivation from renewable resources and the diverse functionalities they can introduce into materials.

However, specific studies detailing the use of this compound as a monomer in polymer chemistry research and material development are not extensively covered in the currently available literature. The broader field of furanone derivatives continues to be an active area of research for the creation of novel polymers with tailored properties.

Utilization as Precursors for Complex Molecular Architectures via Click Chemistry

The concept of "click chemistry," introduced by K. B. Sharpless in 2001, describes a class of reactions that are high-yielding, wide in scope, stereospecific, and simple to perform. nih.gov The premier example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which unites an azide (B81097) and a terminal alkyne to form a stable 1,2,3-triazole linkage. nih.govwikipedia.orgnih.gov This reaction's efficiency and biocompatibility have made it a powerful tool for constructing complex molecular architectures, from polymers and dendrimers to bioconjugates. nih.govgoogle.com

The this compound scaffold is a prime candidate for derivatization into a "clickable" precursor for building sophisticated molecular structures. To achieve this, the molecule would first need to be functionalized with either an azide or a terminal alkyne group. This could be accomplished through various synthetic routes, for example, by introducing a hydroxyl or haloalkyl group onto the phenyl ring or the lactone backbone, which could then be converted into an azide or alkyne "handle."

Integration into Bioinspired Systems for Advanced Chemical Biology Studies

Bioinspired design involves mimicking natural systems and molecules to develop new technologies and tools. The γ-butyrolactone ring, the core of this compound, is a recurring motif in natural signaling molecules, making it an ideal scaffold for bioinspired chemical biology studies.

A prominent example is its role in mimicking bacterial communication signals. Many bacteria use a communication system called quorum sensing (QS) to coordinate group behaviors, such as biofilm formation and virulence factor production. researchgate.net This communication relies on small signaling molecules, most notably N-acylhomoserine lactones (AHLs) in Gram-negative bacteria, which feature a furanone-like lactone ring. researchgate.netresearchgate.net Natural furanones, such as those produced by the red alga Delisea pulchra, have been shown to interfere with these AHL signaling systems, thereby preventing bacterial colonization on the alga's surface. researchgate.net This natural defense mechanism has inspired the investigation of synthetic furanones as anti-biofilm agents that function by disrupting bacterial communication. By mimicking the structure of AHLs, these furanone compounds can act as antagonists for the QS receptors, providing a non-lethal mechanism to control bacterial behavior.

Furthermore, γ-butyrolactones are a major class of signaling molecules, often referred to as bacterial hormones, in Streptomyces, a genus of bacteria renowned for producing a vast array of antibiotics and other secondary metabolites. rsc.orgacs.orgresearchgate.net The study of these natural regulatory systems has been limited by the difficulty in isolating and synthesizing these complex hormones. acs.orgresearchgate.net The development of efficient synthetic routes to access diverse γ-butyrolactone derivatives allows researchers to create molecular probes to study these pathways, understand structure-activity relationships, and potentially unlock the production of novel natural products from otherwise "silent" biosynthetic gene clusters. acs.org

Elucidation of Biological Interactions at the Molecular Level (Mechanism-Oriented Studies)

Understanding how this compound and its derivatives interact with biological macromolecules is crucial for rational drug design and elucidating their mechanisms of action.

Exploration of Molecular Targets and Ligand-Receptor Binding Interactions

Molecular docking studies have been instrumental in identifying potential biological targets for furanone-based compounds and predicting their binding modes. These computational analyses simulate the interaction between a ligand (the furanone derivative) and a receptor (a protein or enzyme), providing insights into binding affinity and specific molecular interactions.

For instance, theoretical studies on dihydrofuran-2-one derivatives have explored their interactions with enzymes relevant to neurodegenerative diseases, such as monoamine oxidase B (MAO-B) and catechol-O-methyltransferase (COMT). bohrium.com Docking simulations predict that these compounds can fit into the active sites of these enzymes, with calculated inhibition constants (Ki) for some derivatives being lower than those of established drugs, suggesting they could act as potent inhibitors. bohrium.com

In the context of antimicrobial activity, marine-derived furanones have been extensively studied as antagonists of quorum-sensing receptors in bacteria like Pseudomonas aeruginosa. Molecular docking has shown that furanones can bind to the ligand-binding sites of QS receptors such as LasR and RhlR. organic-chemistry.org The binding is stabilized by a combination of interactions, including hydrogen bonds and hydrophobic interactions with key amino acid residues within the binding pocket, such as Gln194, Ile236, and Leu208 in the PqsR receptor. organic-chemistry.org These interactions allow the furanone to compete with the native autoinducer molecules, thereby inhibiting the activation of the QS cascade. organic-chemistry.org

TargetCompound ClassPredicted Interacting ResiduesInteraction Type
MAO-BDihydrofuran-2-one derivativesNot specifiedEnzyme Inhibition
COMTDihydrofuran-2-one derivativesNot specifiedEnzyme Inhibition
PqsR (P. aeruginosa)Marine-derived furanonesGln194Hydrogen Bond
PqsR (P. aeruginosa)Marine-derived furanonesIle236, Ile263, Leu208, Ala168Hydrophobic Interaction
LasR (P. aeruginosa)Furanone C-30Tyr56, Trp60, Ser129Competitive Binding

Investigation of Enzyme Inhibition Mechanisms (e.g., Kinases, COX, Topoisomerases)

The furanone scaffold is present in numerous compounds that exhibit potent enzyme-inhibitory activity, a key mechanism for their therapeutic effects.

Kinase Inhibition: Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. Certain furanone derivatives have been identified as inhibitors of mitogen-activated protein kinase 14 (MAPK14). acs.org Natural furan (B31954) derivatives can also exert regulatory effects by modifying signaling pathways such as the MAPK pathway. researchgate.net

Cyclooxygenase (COX) Inhibition: COX enzymes are key to the inflammatory process, as they mediate the production of prostaglandins. A number of diarylfuranone derivatives have been synthesized and evaluated as inhibitors of COX-1 and COX-2. icm.edu.pl These studies help to establish structure-activity relationships, indicating that specific substituents on the phenyl rings are crucial for potent COX inhibition. icm.edu.pl

Topoisomerase Inhibition: DNA topoisomerases are essential enzymes that manage the topological state of DNA during replication and transcription, making them important targets for anticancer drugs. The γ-butyrolactone ring is a core component of podophyllotoxin, a natural product known to be a DNA topoisomerase inhibitor. Semi-synthetic derivatives of podophyllotoxin, such as etoposide (B1684455) and teniposide, are clinically used anticancer agents that function by stabilizing the covalent complex between topoisomerase II and DNA, which leads to double-strand breaks and ultimately cell death. This establishes a clear link between the γ-butyrolactone scaffold and the inhibition of this critical class of enzymes.

Analysis of Cellular Pathway Modulation (e.g., Cell Cycle Progression, Inflammatory Signaling)

Beyond direct enzyme inhibition, furanone derivatives can exert their biological effects by modulating complex cellular signaling pathways.

Cell Cycle Progression: Uncontrolled cell proliferation is a defining feature of cancer, and the cell cycle is a key target for chemotherapy. Lignans (B1203133), a class of natural products that can feature dihydrofuran rings structurally related to the target compound, have been shown to possess cytotoxic activity by arresting the cell cycle at the G2/M phase. Studies on novel benzofuran (B130515) lignan (B3055560) derivatives have demonstrated their ability to induce G2/M arrest in cancer cells. wikipedia.org This cell cycle blockade is often mediated by the modulation of key regulatory proteins, such as increased expression of p21 and cyclin B1 and suppression of Cdc25c and CDK1 activity, ultimately leading to apoptosis. wikipedia.org

Inflammatory Signaling: Chronic inflammation is linked to numerous diseases. Furanone derivatives have been shown to modulate key inflammatory signaling pathways. For example, butyrolactone-I has been found to alleviate inflammatory responses by inhibiting the TLR4/NF-κB and MAPK signaling pathways. The transcription factor NF-κB is a central regulator of inflammation, controlling the expression of pro-inflammatory cytokines like TNF-α and interleukins. By inhibiting the activation and nuclear translocation of NF-κB, furanone-like compounds can effectively suppress the inflammatory cascade.

Research into Immunomodulatory Mechanisms (e.g., Cytokine Expression Regulation)nih.gov

Research into the immunomodulatory properties of furanone derivatives has uncovered potential therapeutic applications, including the regulation of cytokine expression. While direct studies on this compound are limited, significant insights can be drawn from closely related structural analogs. A notable study investigated the immunomodulatory and antifungal potentials of (E)-5-benzylidenedihydrofuran-2(3H)-one, an isomer of the target compound, in a mouse model of disseminated cryptococcosis.

This research demonstrated that the furanone derivative possesses the ability to modulate cytokine expression, which is a key factor in orchestrating the host's immune response to the fungal infection. In mice treated with this compound, a significant increase in the expression of several key cytokines was observed in both the lungs and the brain.

Specifically, the expression of Interleukin-6 (IL-6), Interleukin-4 (IL-4), and Interferon-gamma (IFN-γ) was markedly higher in the lungs and brain of the treated mice. Furthermore, elevated expression of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-12 (IL-12) was noted in the lungs, indicating a protective host response against Cryptococcus neoformans. The study highlights the compound's ability to cross the blood-brain barrier and facilitate a favorable immune response.

The collective findings suggest that this class of furanone derivatives can play a crucial role in modulating the immune system by influencing the production of critical cytokines, thereby enhancing the body's ability to combat infections.

Detailed Research Findings on Cytokine Modulation by a Furanone Derivative

The following table summarizes the observed changes in cytokine expression in mice treated with (E)-5-benzylidenedihydrofuran-2(3H)-one during a Cryptococcus neoformans infection.

CytokineLocation of ExpressionObserved EffectImplication
IL-6Lungs and BrainSignificantly Higher ExpressionProtective Host Response
IL-4Lungs and BrainSignificantly Higher ExpressionProtective Host Response
IFN-γLungs and BrainSignificantly Higher ExpressionProtective Host Response
TNF-αLungsElevated ExpressionProtective Host Response
IL-1βLungsElevated ExpressionProtective Host Response
IL-12LungsElevated ExpressionProtective Host Response

Future Directions and Emerging Research Avenues for E 3 Benzylidenedihydrofuran 2 3h One and Furanone Chemistry

Development of Novel Synthetic Methodologies with Enhanced Selectivity and Sustainability

The creation of furanone derivatives is an active area of research, with a continuous demand for more efficient and environmentally friendly synthetic methods. researchgate.net Future research will likely focus on the development of novel catalytic systems that offer high selectivity and operate under mild conditions. Green chemistry principles are becoming increasingly important, driving the exploration of reactions in aqueous media and the use of recyclable catalysts to minimize waste and environmental impact. rsc.org

Recent advancements have included the use of transition-metal catalysts and organocatalysis to achieve cycloisomerization and other key transformations in the synthesis of 3(2H)-furanones. organic-chemistry.org The development of one-pot, multicomponent reactions also represents a significant step towards sustainability, allowing for the synthesis of complex furanone structures in a single step from simple starting materials. researchgate.net

Table 1: Emerging Synthetic Strategies for Furanones

Synthetic ApproachKey FeaturesPotential Advantages
Catalytic Cycloisomerization Use of transition metals or organocatalysts. organic-chemistry.orgHigh efficiency and selectivity. organic-chemistry.org
Green Chemistry Protocols Aqueous reaction media, reusable catalysts. researchgate.netrsc.orgReduced environmental impact, increased sustainability. researchgate.netrsc.org
Multicomponent Reactions One-pot synthesis from multiple starting materials. researchgate.netIncreased efficiency, reduced waste. researchgate.net

Exploration of New Photophysical Phenomena and Advanced Photoreactive Systems

The unique electronic structure of furanones makes them intriguing candidates for applications in photochemistry and materials science. Future investigations will likely explore their potential as photosensitizers, photoinitiators, and components of light-responsive materials. Understanding the excited-state dynamics and photochemical reaction pathways of compounds like (E)-3-benzylidenedihydrofuran-2(3H)-one will be crucial for designing novel photoreactive systems.

Research into furanone-based materials could lead to the development of advanced polymers with tunable optical properties, organic light-emitting diodes (OLEDs), and sensors. The ability of these compounds to undergo photochemical transformations could also be harnessed for applications in photolithography and data storage.

Implementation of Advanced Characterization Techniques for Real-Time Mechanistic Studies

A deeper understanding of the reaction mechanisms governing the synthesis and biological activity of furanones is essential for their rational design and optimization. The implementation of advanced spectroscopic and analytical techniques will be pivotal in this endeavor. Real-time monitoring of reactions using techniques such as in-situ NMR and FT-IR spectroscopy can provide invaluable insights into reaction kinetics and the identification of transient intermediates.

Furthermore, advanced mass spectrometry techniques, coupled with computational modeling, can help to elucidate complex reaction pathways. These detailed mechanistic studies will enable chemists to fine-tune reaction conditions for improved yields and selectivity and to understand the molecular basis of the biological effects of furanone derivatives.

Integration with Artificial Intelligence and Machine Learning for Predictive Design and Discovery

Further Unraveling Complex Biological Interaction Mechanisms at the Atomic and Molecular Level

Many furanone derivatives exhibit significant biological activity, but the precise mechanisms of their interactions with biological targets often remain to be fully elucidated. researchgate.net Future research will focus on unraveling these complex interactions at the atomic and molecular level.

Techniques such as X-ray crystallography and cryo-electron microscopy can provide high-resolution structures of furanone compounds bound to their protein targets. Molecular dynamics simulations can then be used to study the dynamic nature of these interactions and to understand the key factors driving binding affinity and selectivity. nih.govnih.gov This detailed molecular understanding is crucial for the rational design of more potent and selective therapeutic agents based on the furanone scaffold. researchgate.net For instance, understanding how brominated furanones interfere with bacterial quorum sensing can pave the way for new antimicrobial strategies. unipi.it

Q & A

Q. What are the standard protocols for synthesizing (E)-3-benzylidenedihydrofuran-2(3H)-one, and how is stereochemical purity ensured?

The synthesis typically involves Knoevenagel condensation between dihydrofuran-2(3H)-one derivatives and benzaldehyde analogs under reflux conditions. For example, refluxing 2-carboxybenzaldehyde with aryl ketones in ethyl methyl ketone using K₂CO₃ as a base (12–24 hours) yields the target compound . To ensure stereochemical purity (E-configuration), reaction conditions such as solvent polarity, temperature, and base strength are optimized. Nuclear Overhauser Effect (NOE) NMR experiments or X-ray crystallography validate stereochemistry post-synthesis .

Q. How can crystallographic data for this compound be validated using SHELX software?

SHELX programs (e.g., SHELXL for refinement) are used to analyze single-crystal X-ray diffraction data. Key steps include:

  • Data scaling : Correcting absorption and radiation damage effects.
  • Structure solution : Using direct methods (SHELXS) for phase determination.
  • Refinement : Iterative cycles with SHELXL to minimize R-factors, with hydrogen atoms placed geometrically. Validation tools like PLATON check for missed symmetry or twinning. Crystallographic data should be deposited in the Cambridge Structural Database (CSD) for peer verification .

Q. What analytical methods are recommended for assessing the purity of this compound?

High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) is standard. Mobile phases like acetonitrile/water (70:30 v/v) resolve impurities. Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS identifies byproducts. For quantitative analysis, calibration curves using reference standards (e.g., 3-hydroxyacetophenone derivatives) are essential .

Advanced Research Questions

Q. How can contradictions in biological activity data for this compound derivatives be resolved?

Discrepancies often arise from differences in assay conditions (e.g., cell lines, solvent polarity). To address this:

  • Standardize protocols : Use identical cell models (e.g., human platelet-rich plasma for antiplatelet assays) and solvent controls (DMSO <0.1% v/v).
  • SAR studies : Compare substituent effects (e.g., methoxy vs. hydroxy groups) using docking simulations (AutoDock Vina) to correlate activity with binding affinity to targets like COX-1 .
  • Meta-analysis : Pool data from multiple studies (e.g., antioxidant IC₅₀ values) to identify outliers .

Q. What strategies enable enantioselective synthesis of dihydrofuran-2(3H)-one derivatives?

Chiral auxiliaries or asymmetric catalysis are key. For example:

  • Organocatalysis : Proline-derived catalysts induce enantioselectivity in Michael additions.
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze stereoisomers. Recent work on podophyllotoxin analogs used chemoenzymatic routes with >90% enantiomeric excess (ee), validated by chiral HPLC (Chiralpak AD-H column) .

Q. How do structural modifications to the benzylidene group affect the compound’s antioxidant efficacy?

Substituent position and electronics critically influence redox activity. For example:

  • Electron-donating groups (e.g., -OCH₃ at the para position) enhance radical scavenging by stabilizing phenoxyl radicals.
  • Ortho-substituents sterically hinder planar conformations, reducing conjugation and activity. Quantitative Structure-Activity Relationship (QSAR) models using DFT calculations (B3LYP/6-31G*) predict logP and HOMO-LUMO gaps, correlating with experimental DPPH/ABTS assay results .

Q. What advanced spectroscopic techniques are used to characterize tautomeric forms of dihydrofuran-2(3H)-one derivatives?

  • Dynamic NMR : Variable-temperature ¹H NMR (300–400 MHz) detects keto-enol tautomerization rates.
  • IR Spectroscopy : Stretching frequencies (C=O at ~1750 cm⁻¹ vs. enol O-H at ~3200 cm⁻¹) differentiate tautomers.
  • X-ray Photoelectron Spectroscopy (XPS) : Resolves electron environments around oxygen atoms in crystalline phases .

Methodological Notes

  • Data Validation : Cross-reference crystallographic data (CCDC codes) and spectral libraries (SDBS) to confirm assignments .
  • Safety Protocols : Use fume hoods and PPE (nitrile gloves, safety goggles) during synthesis due to potential irritancy of intermediates (e.g., benzyl ethylamine derivatives) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.